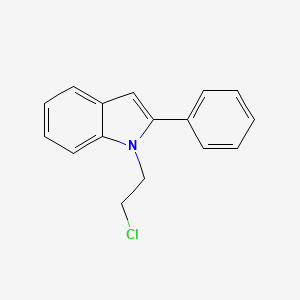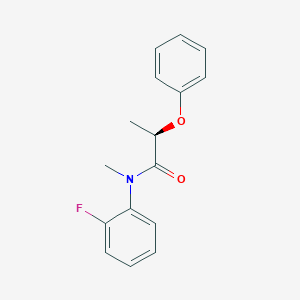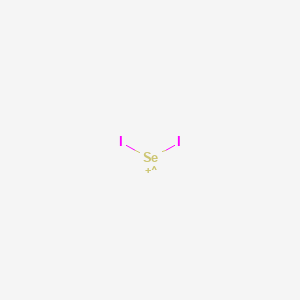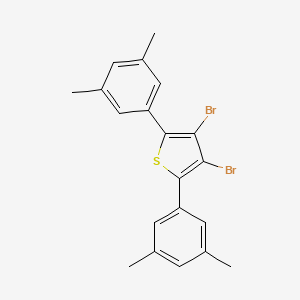![molecular formula C12H13FN2 B14191825 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole CAS No. 919120-52-8](/img/structure/B14191825.png)
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Méthodes De Préparation
The synthesis of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . In this method, phenylhydrazine hydrochloride is reacted with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired indole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, where halogen atoms or alkyl groups are introduced into the indole ring .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield tetrahydroindole compounds .
Applications De Recherche Scientifique
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s .
In the pharmaceutical industry, this compound is used in the development of new drugs due to its ability to interact with various biological targets. Its unique structure allows it to bind to multiple receptors, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Additionally, this compound has been found to interact with various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and other neurological processes . Its ability to modulate these pathways makes it a promising candidate for the treatment of psychiatric and neurological disorders.
Comparaison Avec Des Composés Similaires
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds share a similar indole-based structure but differ in the specific substituents and ring configurations.
What sets this compound apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .
Propriétés
Numéro CAS |
919120-52-8 |
|---|---|
Formule moléculaire |
C12H13FN2 |
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-11-10(6-8)9-2-1-5-14-7-12(9)15-11/h3-4,6,14-15H,1-2,5,7H2 |
Clé InChI |
FIYCPBYJTZIPOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)NC3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)





![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)




